1-(3-methylidenecyclopentyl)methanamine
Description
Properties
CAS No. |
2281117-60-8 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Methylidenecyclopentyl Methanamine and Its Stereoisomers
Retrosynthetic Strategies for the Construction of the 1-(3-methylidenecyclopentyl)methanamine Core
Retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic routes by identifying key bond disconnections.
Disconnection Approaches Targeting the Cyclopentane (B165970) Ring
The central feature of the target molecule is the substituted cyclopentane ring. A primary retrosynthetic disconnection strategy would involve breaking the carbon-carbon bonds of the ring itself through a [3+2] cycloaddition approach. This would theoretically lead to a three-carbon and a two-carbon synthon. For instance, a substituted allyl cation equivalent and a vinyl anion equivalent could be envisioned as precursors, though this is a conceptually complex and less common approach for this specific substitution pattern.
A more practical and common strategy involves retaining the pre-formed cyclopentane ring and focusing on the introduction of the functional groups. In this context, the key starting material would be a functionalized cyclopentane derivative.
Introduction of the Methylidene and Methanamine Functionalities
A logical retrosynthetic approach would involve the disconnection of the two functional groups: the exocyclic methylene (B1212753) (methylidene) group and the aminomethyl (methanamine) group.
The methanamine group can be retrosynthetically disconnected from the cyclopentane ring, leading to a precursor such as a (3-methylidenecyclopentyl)methyl halide or tosylate, which could be formed from the corresponding alcohol. This alcohol, in turn, can be derived from the reduction of a carboxylic acid or an ester. This leads to a key intermediate: 3-methylidenecyclopentane-1-carboxylic acid.
The methylidene group can be retrosynthetically traced back to a ketone via a Wittig reaction or a similar olefination protocol. This suggests that a key precursor would be 3-oxocyclopentane-1-carboxylic acid. This dicarbonyl compound serves as a versatile starting point for the synthesis.
Development of Achiral Synthetic Routes
Based on the retrosynthetic analysis, a forward synthesis can be proposed starting from readily available precursors. The development of an achiral route focuses on creating the racemic mixture of the target compound.
Stepwise Synthesis from readily Available Precursors
A plausible achiral synthesis could commence with a commercially available cyclopentanone (B42830) derivative. A potential multi-step synthesis is outlined below:
Carboxylation of Cyclopentanone: A protected cyclopentanone could undergo carboxylation at the 3-position. A common method would be the formation of an enamine or enolate followed by reaction with a carboxylating agent like carbon dioxide or a chloroformate.
Formation of the Keto-ester: The resulting 3-oxocyclopentanecarboxylic acid or its ester derivative would be a key intermediate.
Wittig Olefination: The ketone functionality can be converted to the exocyclic methylene group using a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). This reaction is a reliable method for forming carbon-carbon double bonds.
Reduction of the Ester: The ester group on the resulting 3-methylidenecyclopentane-1-carboxylate would then be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Conversion to a Leaving Group: The primary alcohol is then converted into a good leaving group, for example, by reaction with tosyl chloride to form a tosylate or with a halogenating agent to form a halide.
Introduction of the Amine: Finally, the amine functionality can be introduced via nucleophilic substitution with an amine source, such as ammonia (B1221849) or, more commonly, through a Gabriel synthesis using potassium phthalimide (B116566) followed by hydrazinolysis, or by using sodium azide (B81097) followed by reduction.
Optimization of Reaction Conditions for Yield and Purity
Each step in the proposed synthesis would require careful optimization to maximize the yield and purity of the desired product. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. For instance, in the Wittig reaction, the choice of base and solvent can significantly influence the yield of the olefinated product. The reduction of the ester to the alcohol must be carried out under anhydrous conditions to prevent quenching of the highly reactive reducing agent. The final amination step would also need to be optimized to minimize side reactions, such as elimination.
Table 1: Hypothetical Reaction Optimization for the Wittig Olefination Step
| Entry | Wittig Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ph3PCH3Br | n-BuLi | THF | -78 to 25 | 65 |
| 2 | Ph3PCH3Br | NaH | DMSO | 25 | 72 |
| 3 | Ph3PCH3Br | KHMDS | Toluene | 0 to 25 | 78 |
| 4 | Ph3PCH3I | NaHMDS | THF | -78 to 25 | 85 |
This table presents hypothetical data for illustrative purposes.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry can be theoretically applied to the proposed synthesis of this compound to reduce its environmental impact.
Atom Economy: The choice of reactions should maximize the incorporation of atoms from the reactants into the final product. For instance, a direct catalytic amination of the alcohol would be more atom-economical than the multi-step conversion via a tosylate and azide.
Use of Safer Solvents: Where possible, hazardous solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) could be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For example, a catalytic Wittig-type reaction or the use of a catalytic hydrogenation for the final reduction step (if an azide is used) would be beneficial.
Energy Efficiency: Reactions could be designed to be performed at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis could also be explored to shorten reaction times and potentially improve yields.
Table 2: Application of Green Chemistry Principles to the Proposed Synthesis
| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle |
| Olefination | Stoichiometric Wittig reagent | Catalytic olefination (e.g., using a phosphonate (B1237965) ylide with a catalytic base) | Catalysis, Atom Economy |
| Reduction | LiAlH4 in THF | Catalytic hydrogenation (e.g., H2, Pd/C) of an intermediate nitrile | Use of Safer Solvents, Catalysis |
| Amination | Gabriel synthesis (with hydrazine) | Direct reductive amination of the corresponding aldehyde | Atom Economy, Reduced Derivatization |
This table provides a conceptual application of green chemistry principles.
Asymmetric Synthetic Approaches for Enantiopure this compound
The creation of the chiral center in this compound with a high degree of enantiomeric purity can be achieved through several strategic approaches, including the use of chiral auxiliaries, chiral catalysts, and biocatalytic methods.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopriched product.
A potential route to enantiopure this compound using a chiral auxiliary could involve the diastereoselective reduction of a chiral N-sulfinylimine derived from 3-methylidenecyclopentanecarbaldehyde. The use of Evans auxiliaries, typically employed in aldol (B89426) reactions, could also be adapted for this system. For instance, an Evans-type oxazolidinone auxiliary could be acylated with a 3-methylidenecyclopentanecarboxylic acid derivative. Subsequent stereoselective transformations, such as a Curtius rearrangement or a Hofmann rearrangement of the corresponding amide, would lead to the desired amine.
Illustrative Reaction Scheme:
Formation of a chiral imine: Reaction of 3-methylidenecyclopentanecarbaldehyde with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinylimine.
Diastereoselective reduction: Reduction of the imine with a hydride source, where the chiral auxiliary directs the hydride attack to one face of the C=N double bond.
Removal of the auxiliary: Mild acidic hydrolysis to cleave the sulfinyl group, affording the enantiomerically enriched amine.
| Step | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Notes |
| 1 | (R)-tert-butanesulfinamide, Ti(OEt)4, THF, rt | N/A | Formation of the chiral N-sulfinylimine. |
| 2 | NaBH4, THF, -78 °C | >95:5 | The stereochemical outcome is dictated by the chiral auxiliary. |
| 3 | HCl in MeOH, rt | N/A | Removal of the auxiliary to yield the chiral amine. |
This table is illustrative and based on typical results for similar systems; specific data for this compound may vary.
The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
One of the most effective catalytic methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral enamines or imines. For this compound, a precursor enamine could be synthesized from 3-methylidenecyclopentanecarbaldehyde. Asymmetric hydrogenation of this enamine using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, would yield the target amine with high enantioselectivity.
Another powerful strategy is the asymmetric conjugate addition of a nitrogen nucleophile to a suitable Michael acceptor. For example, an α,β-unsaturated ester or nitrile containing the methylidenecyclopentyl moiety could undergo a catalytic enantioselective conjugate addition of a protected amine equivalent, followed by reduction to the target amine.
Illustrative Catalytic Reaction:
| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Reference Reaction Type |
| [Rh(COD)2]BF4 / (R)-BINAP | N-acetyl-1-(3-methylidenecyclopentyl)enamine | up to 99% | Asymmetric Hydrogenation |
| Chiral Copper-Bisoxazoline | 1-nitro-3-methylidenecyclopentene | up to 95% | Asymmetric Conjugate Addition |
| Chiral Palladium-Diamine | 3-methylidenecyclopentene-1-carbonitrile | up to 98% | Asymmetric Hydroamination |
This table is illustrative and based on typical results for analogous enantioselective transformations.
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amines. Enzymes such as imine reductases (IREDs) and transaminases (TAs) are particularly well-suited for this purpose.
An imine reductase could be used for the asymmetric reduction of a pre-formed imine of 3-methylidenecyclopentanecarbaldehyde. By selecting either an (R)- or (S)-selective IRED, both enantiomers of the target amine can be accessed.
Alternatively, a transaminase can catalyze the asymmetric amination of a ketone precursor, 3-methylidenecyclopentanone, using an amine donor such as isopropylamine. The equilibrium can be driven towards the product by removing the acetone (B3395972) byproduct. This method directly introduces the amine group with high enantioselectivity.
Illustrative Biocatalytic Routes:
| Enzyme Type | Substrate | Amine Donor | Enantiomeric Excess (e.e.) |
| Imine Reductase (IRED) | (E/Z)-N-(3-methylidenecyclopentylidene)methanamine | N/A (requires NADPH cofactor) | >99% |
| Transaminase (TA) | 3-methylidenecyclopentanone | Isopropylamine | >99% |
This table is illustrative and based on established performance of these enzyme classes.
Diastereoselective Synthesis and Control of Relative Stereochemistry
When the cyclopentane ring is further substituted, the synthesis of this compound derivatives requires control over both absolute and relative stereochemistry. Diastereoselective reactions are employed to control the orientation of substituents relative to each other.
For instance, if a substituent is present on the cyclopentane ring, its stereochemistry can influence the formation of the new stereocenter at C1. This can be achieved through substrate-controlled diastereoselection, where the existing chiral center directs the approach of reagents. For example, the reduction of a ketone or imine precursor with a pre-existing stereocenter on the ring can lead to a preferred diastereomer due to steric hindrance.
Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst selectively forms one diastereomer regardless of the substrate's inherent preference.
Post-Synthetic Functionalization of this compound
The presence of both a primary amine and an alkene functionality in this compound allows for a variety of post-synthetic modifications. To achieve selective functionalization, one of the groups is typically protected while the other is being modified.
Protection of the Amine: The primary amine is nucleophilic and basic, and it is often necessary to protect it during reactions involving the alkene. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). digitellinc.comsmolecule.com The choice of protecting group depends on the reaction conditions to be employed for alkene functionalization and the desired deprotection strategy. numberanalytics.comjocpr.comlibretexts.orgyoutube.comyoutube.com
Functionalization of the Alkene: With the amine protected, the exocyclic double bond can undergo various transformations:
Hydrogenation: Catalytic hydrogenation will reduce the double bond to a methyl group, leading to (3-methylcyclopentyl)methanamine (B2590483) derivatives.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form an epoxide, which can be opened by various nucleophiles.
Diels-Alder Reaction: The exocyclic diene can potentially participate in [4+2] cycloadditions with suitable dienophiles.
Hydroboration-Oxidation: This two-step process can be used to introduce a hydroxyl group at the terminal carbon of the double bond.
Protection of the Alkene: In cases where the amine needs to be functionalized while preserving the alkene, the double bond can be temporarily protected, for example, through a reversible addition reaction.
In-Depth Analysis of this compound Reveals a Gap in Current Chemical Literature
Despite a thorough investigation into the chemical reactivity and mechanistic pathways of this compound, a comprehensive search of scientific databases and scholarly articles has yielded no specific data for this particular compound. While the reactivity of its constituent functional groups—a primary amine and an exocyclic alkene—is well-documented in organic chemistry, there is a conspicuous absence of research focused on the unique reactivity profile of the integrated molecular structure.
This lack of specific information prevents a detailed discussion of the compound's behavior in various chemical transformations as outlined in the requested article structure. The intended exploration of nucleophilic substitutions, amide and imine formations, and cyclization reactions involving the primary amine, as well as electrophilic additions and olefin metathesis of the methylidene group, cannot be substantiated with direct experimental evidence for this compound.
General principles of organic chemistry allow for predictions about the compound's reactivity. The primary amine is expected to exhibit nucleophilic properties, participating in reactions such as acylations to form amides, condensations with carbonyls to yield imines, and alkylations. The exocyclic double bond, a methylidene group, is anticipated to undergo typical alkene reactions, including electrophilic additions (e.g., halogenation, hydroboration) and potentially engage in transition-metal catalyzed cross-coupling and metathesis reactions.
However, without specific studies on this compound, any detailed discussion would be purely speculative. The interplay between the two functional groups, potential intramolecular reactions, and the specific stereochemical and electronic consequences of the cyclopentyl ring and methylidene placement remain unexplored territory in the chemical literature.
Consequently, the creation of data tables with research findings, as well as a detailed analysis of reaction mechanisms and product outcomes for this specific molecule, is not possible at this time. The scientific community has not yet published research that would provide the necessary data to fulfill the requested in-depth article.
Chemical Reactivity and Mechanistic Investigations of 1 3 Methylidenecyclopentyl Methanamine
Transformations of the Methylidene (Exocyclic Alkene) Group
Radical Reactions Involving the Alkene
The exocyclic double bond in 1-(3-methylidenecyclopentyl)methanamine is a prime site for radical addition reactions. The susceptibility of an alkene to radical attack is a fundamental concept in organic chemistry. The reaction is typically initiated by the formation of a radical species, which then adds to the double bond to form a more stable radical intermediate.
Expected Reaction Pathways:
In the case of this compound, a radical initiator (R•) would be expected to add to the exocyclic methylene (B1212753) carbon, leading to the formation of a tertiary radical on the cyclopentyl ring. This is the more stable radical intermediate due to hyperconjugation and the electron-donating effect of the alkyl substituents. This intermediate can then be trapped by a hydrogen donor or another reactive species to yield the final product.
A variety of radical species can be employed in such reactions, leading to a diverse range of functionalized products. The general mechanism is as follows:
Initiation: Formation of a radical species from an initiator (e.g., AIBN, benzoyl peroxide) or through photolysis.
Propagation:
Addition of the radical to the exocyclic double bond.
Reaction of the resulting tertiary radical with a trapping agent.
The table below illustrates potential radical reagents and the expected products from their reaction with this compound.
| Radical Precursor | Radical Species (R•) | Expected Product |
| HBr (with peroxides) | Br• | 1-(Bromomethyl)-3-methylcyclopentyl)methanamine |
| Thiol (R'SH) | R'S• | 1-((Alkylthio)methyl)-3-methylcyclopentyl)methanamine |
| Tri-n-butyltin hydride | Bu₃Sn• | (3-Methylcyclopentyl)methanamine (B2590483) (reduction of the double bond) |
It is important to note that the primary amine group could potentially interfere with or participate in these radical reactions, either by acting as a hydrogen donor or by being oxidized under certain conditions.
Polymerization Studies of this compound as a Monomer
The presence of a polymerizable alkene functionality suggests that this compound could serve as a monomer in addition polymerization reactions. While specific polymerization studies on this compound have not been reported, its behavior can be extrapolated from general principles of alkene polymerization.
Potential Polymerization Methods:
Radical Polymerization: Initiated by radical species, this method would likely lead to a polymer with a polyethylene-like backbone and pendant aminomethyl-substituted cyclopentyl groups. The polymerization would proceed via a chain-growth mechanism.
Cationic Polymerization: The use of a strong acid could protonate the exocyclic double bond, generating a tertiary carbocation that could initiate polymerization. However, the basic nature of the amine group would likely interfere with this process by neutralizing the acid catalyst.
Anionic Polymerization: This method is generally not suitable for unactivated alkenes like the one present in this molecule.
A study on the ring-opening Ziegler polymerization of methylenecycloalkanes found that while strained rings like methylenecyclobutane (B73084) and methylenecyclopropane (B1220202) undergo polymerization, methylenecyclopentane (B75326) tends to undergo double bond migration to the more stable internal position under the same catalytic conditions. acs.org This suggests that achieving high molecular weight polymers from this compound via addition polymerization might be challenging without specific catalyst systems designed to prevent this isomerization.
Reactivity of the Cyclopentyl Ring System
Functionalization at Unsubstituted Positions
Direct functionalization of the unsubstituted C-H bonds of the cyclopentyl ring in this compound is a challenging but potentially valuable transformation. Modern methods for C-H activation and functionalization could theoretically be applied. For instance, directed metalation, where the amine group directs a metal catalyst to a specific C-H bond, could be a viable strategy.
Recent advances have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids using palladium catalysis. nih.gov A similar strategy, potentially using the amine as a directing group, could lead to the functionalization of the C3 or C4 positions of the cyclopentyl ring.
Ring Expansion or Contraction Reactions (if applicable)
The 1-(aminomethyl)cycloalkane motif present in this compound is a classic substrate for the Tiffeneau–Demjanov rearrangement, which leads to a ring-expanded ketone. researchgate.netnih.gov This reaction sequence would first involve the conversion of the exocyclic double bond to a hydroxyl group, for example, via hydroboration-oxidation, to yield 1-(aminomethyl)-3-methylcyclopentanol. Treatment of this amino alcohol with nitrous acid would generate a diazonium ion, which would then undergo a 1,2-alkyl shift, resulting in the expansion of the five-membered ring to a six-membered ring.
Hypothetical Tiffeneau-Demjanov Rearrangement Sequence:
Hydroboration-Oxidation: Conversion of the exocyclic alkene to the corresponding primary alcohol.
Diazotization: Reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.
Rearrangement: The unstable diazonium salt would likely undergo a concerted loss of N₂ and migration of a ring carbon to the exocyclic carbon, leading to a ring-expanded carbocation.
Product Formation: The carbocation would be trapped by water to yield a cyclohexanone (B45756) derivative.
The presence of the methyl group on the cyclopentyl ring would likely influence the regioselectivity of the ring expansion.
Multi-Component Reactions and Cascade Processes Utilizing Multiple Functional Groups
The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive alkene, makes it an interesting candidate for multi-component reactions (MCRs) and cascade processes. tcichemicals.comresearchgate.netorganic-chemistry.orgrsc.orgnih.gov MCRs are highly efficient reactions in which three or more reactants combine in a single pot to form a complex product.
Potential Multi-Component Reactions:
While no specific MCRs involving this compound have been documented, its structure is analogous to allylic amines, which are known to participate in various MCRs. nih.govorganic-chemistry.org For example, a nickel-catalyzed three-component coupling of an alkene, an aldehyde, and an amide could potentially be adapted. nih.govorganic-chemistry.org In such a reaction, this compound could act as the amine component, reacting with an aldehyde and another component to build molecular complexity in a single step.
Detailed Mechanistic Studies through Reaction Kinetics and Isotopic Labeling
To date, there are no published detailed mechanistic studies, such as reaction kinetics or isotopic labeling experiments, specifically for this compound. Such studies would be invaluable for understanding the intricacies of its reactivity.
Future Research Directions:
Kinetic Studies: Measuring the rates of radical addition to the exocyclic double bond with different radical initiators and under various conditions would provide insight into the activation barriers and the stability of the intermediates.
Isotopic Labeling: Deuterium labeling studies could be employed to elucidate the mechanism of the Tiffeneau-Demjanov rearrangement. For example, by selectively deuterating the aminomethyl group or specific positions on the cyclopentyl ring, the migratory aptitude of different groups could be determined.
Computational Studies: Density Functional Theory (DFT) calculations could be used to model the transition states of potential reactions and to predict the most likely reaction pathways and product distributions. Theoretical studies on related systems, such as the radical ring expansion of methylenecyclopropane derivatives, have already provided valuable mechanistic insights. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research Settings
High-Resolution Spectroscopic Techniques for Structural Confirmation
The precise molecular structure of 1-(3-methylidenecyclopentyl)methanamine, including the connectivity of its atoms and the nature of its functional groups, is determined using a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman).
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR spectroscopy is indispensable for mapping the complete bonding framework of the molecule. weebly.comomicsonline.orgresearchgate.net
¹H NMR: The proton NMR spectrum would provide initial information on the different types of protons. Key expected signals include those for the two olefinic protons of the methylidene group (typically in the 4.5-5.0 ppm range), the protons of the aminomethyl group (-CH₂NH₂), and the aliphatic protons of the cyclopentyl ring. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. pressbooks.publibretexts.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The quaternary carbon of the double bond would appear at a lower field (e.g., ~140-150 ppm) compared to the terminal CH₂ of the double bond (e.g., ~105-115 ppm). The carbon of the -CH₂NH₂ group would be expected in the 40-50 ppm range, with the remaining cyclopentyl carbons appearing in the aliphatic region. pressbooks.pub
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would be crucial for establishing the connectivity between the protons on the cyclopentyl ring and the proton on the carbon bearing the aminomethyl group. For instance, cross-peaks would be observed between the methine proton at C1 and the adjacent methylene (B1212753) protons at C2 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the olefinic proton signals would show a direct correlation to the methylidene carbon signals, and the protons of the aminomethyl group would correlate to the aminomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different structural fragments. columbia.eduustc.edu.cn For instance, the protons of the aminomethyl group (-CH₂NH₂) would show correlations to the C1 and C2 carbons of the cyclopentyl ring. Similarly, the olefinic protons would show correlations to the C2 and C4 carbons of the ring, confirming the position of the double bond.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~2.5-2.8 (m) | ~45-50 | C2, C5, C6, C=CH₂ |
| 2 | ~2.2-2.4 (m) | ~35-40 | C1, C3, C4 |
| 3 | - | ~145-150 | - |
| 4 | ~2.3-2.5 (m) | ~30-35 | C2, C3, C5, =CH₂ |
| 5 | ~1.8-2.0 (m) | ~35-40 | C1, C4, C=CH₂ |
| CH₂ (amine) | ~2.8-3.1 (t) | ~40-45 | C1, C2, C5 |
| =CH₂ | ~4.7-4.9 (s) | ~105-110 | C2, C3, C4 |
| NH₂ | ~1.5-2.5 (br s) | - | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. measurlabs.comresearchgate.net For this compound (C₇H₁₃N), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value, typically with an accuracy of less than 5 ppm.
The fragmentation pattern in the mass spectrum provides further structural confirmation. For primary amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this case, cleavage between C1 and the aminomethyl group would be a dominant pathway. The presence of an odd number for the molecular ion peak is also a characteristic feature for a molecule containing a single nitrogen atom. libretexts.org
Table 2: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z | Expected Fragmentation Pathway |
| [M]⁺˙ | C₇H₁₃N | 111.1048 | Molecular Ion |
| [M+H]⁺ | C₇H₁₄N | 112.1126 | Protonated Molecular Ion |
| [M-CH₂NH₂]⁺ | C₆H₉ | 81.0704 | Loss of the aminomethyl radical |
| [CH₂=NH₂]⁺ | CH₄N | 30.0344 | Alpha-cleavage product |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of specific functional groups. aip.org
Infrared (IR) Spectroscopy: For a primary amine, characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. pressbooks.puborgchemboulder.com Typically, two bands appear for a primary amine due to symmetric and asymmetric stretching. libretexts.orgorgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the methylidene group should appear around 1640-1680 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C=C stretching vibration of the exocyclic double bond would be expected to give a strong signal in the Raman spectrum. The symmetric C-C stretching vibrations of the cyclopentane (B165970) ring would also be Raman active.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -NH₂ | Asymmetric Stretch | ~3350-3450 (medium) | Weak |
| -NH₂ | Symmetric Stretch | ~3250-3350 (medium) | Weak |
| -NH₂ | Bending (Scissoring) | ~1580-1650 (medium-strong) | Weak |
| C=C | Stretching | ~1640-1680 (medium) | Strong |
| =C-H | Stretching | ~3070-3090 (medium) | Medium |
| C-N | Stretching | ~1020-1250 (medium-weak) | Medium |
| C-H (sp³) | Stretching | ~2850-2960 (strong) | Strong |
Chiroptical Methods for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C1 position of the cyclopentyl ring, it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the enantiomeric excess (ee) and the absolute configuration of a chiral sample. nih.govnih.govtaylorfrancis.com
Polarimetry and Optical Rotatory Dispersion (ORD)
Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.organton-paar.com Enantiomers rotate the light by equal amounts but in opposite directions (dextrorotatory (+) or levorotatory (-)). The specific rotation, [α], is a characteristic physical property of a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). A racemic mixture (50:50 mixture of enantiomers) will have a specific rotation of zero. libretexts.org The enantiomeric excess of a non-racemic mixture can be calculated by comparing its measured specific rotation to that of the pure enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.orglibretexts.orgslideshare.net The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparison with known compounds. The shape of the curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), is highly sensitive to the stereochemistry of the molecule. libretexts.org
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgaps.org An ECD spectrum is a plot of this differential absorption (Δε) versus wavelength.
Enantiomers produce mirror-image ECD spectra, making this technique highly specific for stereochemical analysis. acs.org The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral center in this compound can be assigned. Furthermore, the magnitude of the ECD signal is directly proportional to the enantiomeric excess, allowing for its precise determination. acs.orgnih.govnih.gov The chromophores in this molecule, namely the C=C double bond and the amine group, would be expected to give rise to characteristic ECD signals.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique that provides detailed information about the absolute configuration and conformational landscape of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its vibrational transitions. youtube.com Unlike conventional infrared spectroscopy, which provides information about the functional groups and bonding within a molecule, VCD spectra are exquisitely sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for stereochemical analysis. youtube.commdpi.com
The application of VCD to a molecule like this compound would involve several key steps. First, the experimental VCD spectrum of an enantiomerically enriched sample is recorded. This spectrum consists of positive and negative bands corresponding to the differential absorption of circularly polarized light. Concurrently, theoretical calculations, typically using density functional theory (DFT), are performed to predict the VCD spectra for both the (R)- and (S)-enantiomers. mdpi.comnih.gov By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the molecule can be unambiguously assigned.
The VCD spectrum of this compound is expected to exhibit characteristic bands associated with the vibrations of its chiral core. Key vibrational modes would include the C-H stretching and bending modes of the cyclopentane ring and the methanamine group, as well as the C=C stretching of the exocyclic methylene group. The coupling between these vibrational modes in a chiral environment gives rise to the observed VCD signals.
A hypothetical VCD analysis for an enantiomer of this compound is presented in the table below. This table illustrates the kind of data that would be obtained, comparing experimental frequencies and VCD signs with those predicted by theoretical calculations for a specific absolute configuration.
Table 1: Illustrative VCD Data for a Hypothetical Enantiomer of this compound
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign (for assumed configuration) | Vibrational Assignment |
| 2950 | + | 2955 | + | Asymmetric CH₂ stretch (ring) |
| 2870 | - | 2872 | - | Symmetric CH₂ stretch (ring) |
| 1650 | + | 1655 | + | C=C stretch (exocyclic) |
| 1450 | - | 1452 | - | CH₂ scissoring (ring) |
| 1380 | + | 1385 | + | CH wagging (methanamine) |
| 1050 | - | 1055 | - | C-N stretch |
Chromatographic Methodologies for Isolation, Purification, and Reaction Monitoring
Chromatographic techniques are indispensable for the isolation, purification, and analysis of chiral compounds like this compound. These methods are crucial for obtaining enantiomerically pure samples for further characterization and for monitoring the progress of asymmetric syntheses.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in synthetic and analytical chemistry. For a primary amine like this compound, both techniques can be employed, though HPLC is often more versatile for preparative scale separations. In a research context, these techniques are used to purify the racemic mixture of the compound, separate it from reaction byproducts, and quantify its purity.
Analytical HPLC, often coupled with a mass spectrometer (LC-MS), would be used to assess the purity of a synthesized batch of this compound and to monitor the progress of reactions leading to its formation. For preparative HPLC, a larger column is used to physically separate the components of a mixture, allowing for the isolation of the desired compound in high purity.
The choice of stationary and mobile phases is critical for achieving good separation. For a relatively polar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier), is a common approach.
Table 2: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Retention Time | ~ 7.5 min (Illustrative) |
To separate the enantiomers of this compound, chiral chromatography is essential. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. mdpi.com
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phases to find the optimal conditions for enantioseparation. The primary amine group of the target molecule can interact with the CSP through hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition. The mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is fine-tuned to achieve baseline separation of the enantiomers.
Once a suitable method is developed, it can be used for both analytical and preparative purposes. Analytically, it allows for the determination of the enantiomeric excess (ee) of a sample. On a preparative scale, large quantities of the individual enantiomers can be isolated for further studies.
Table 3: Exemplary Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Retention Time (R)-enantiomer | ~ 9.2 min (Illustrative) |
| Retention Time (S)-enantiomer | ~ 11.5 min (Illustrative) |
| Resolution (Rs) | > 1.5 |
X-ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. To obtain a crystal suitable for X-ray diffraction, it is often necessary to derivatize the target molecule, especially if it is a liquid or an oil at room temperature. For this compound, this would typically involve forming a salt with a chiral or achiral acid, or by forming a derivative such as an amide or a carbamate (B1207046).
The resulting crystalline derivative can then be analyzed by X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule (if a chiral derivative or a heavy atom is present). The solid-state conformation of the molecule, including the pucker of the cyclopentane ring and the orientation of the substituents, can be determined with high accuracy.
While no specific crystallographic data for this compound is publicly available, the table below provides an example of the type of crystallographic data that would be obtained from a study of a suitable derivative.
Table 4: Illustrative Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₄N⁺ · C₇H₅O₂⁻ (Illustrative Benzoate Salt) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 12.3 Å, c = 18.5 Å, α = β = γ = 90° |
| Volume | 1390 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.15 g/cm³ |
| Final R-factor | R1 = 0.045 |
| Absolute Configuration | Confirmed as (S) (Illustrative) |
Theoretical and Computational Investigations of 1 3 Methylidenecyclopentyl Methanamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic characteristics.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of organic molecules. fu-berlin.deresearchgate.netnih.gov DFT methods are prized for their balance of computational cost and accuracy, making them suitable for medium-sized organic molecules. fu-berlin.deacs.org These calculations focus on the electron density to determine the ground state properties of a molecule, which is its most stable electronic state. nih.gov
Table 1: Hypothetical DFT-Calculated Ground State Properties of 1-(3-methylidenecyclopentyl)methanamine Calculated at the B3LYP/6-311G(d,p) level of theory.
| Property | Value | Unit |
| Total Electronic Energy | -368.12345 | Hartrees |
| Dipole Moment | 1.45 | Debye |
| HOMO Energy | -8.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 9.7 | eV |
This table is for illustrative purposes and contains hypothetical data.
The molecular electrostatic potential (MEP) map is a powerful visualization tool used to predict a molecule's reactivity. researchgate.netlibretexts.org It illustrates the charge distribution of a molecule in three dimensions, allowing chemists to identify regions that are electron-rich or electron-poor. avogadro.ccnumberanalytics.com An MEP map is generated by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org
These maps are color-coded to be easily interpretable:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. numberanalytics.com
Blue indicates regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. numberanalytics.com
Green and yellow represent areas with intermediate or neutral potential. researchgate.net
For this compound, an MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This site is therefore the primary center for nucleophilic behavior, such as protonation or interaction with electrophiles. researchgate.net Conversely, regions of high positive potential (blue) would be anticipated around the hydrogens of the amine group, making them potential sites for hydrogen bonding interactions. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from its non-aromatic ring and rotatable side chain, means it can exist in numerous spatial arrangements, or conformations. Understanding these conformations and their dynamics is crucial as they can significantly influence the molecule's properties and biological activity.
The cyclopentane (B165970) ring is not planar. libretexts.org It adopts puckered conformations to relieve torsional strain that would be present in a flat structure. The two most common conformations are the 'envelope', where four carbon atoms are coplanar and the fifth is out of the plane, and the 'twist', where no four atoms are coplanar. libretexts.orglumenlearning.comdalalinstitute.com For this compound, the presence of the methylidene and aminomethyl substituents will influence the relative energies of these ring conformations.
In addition to the ring's flexibility, there is rotational freedom around the single bonds of the exocyclic aminomethyl group. Computational methods can systematically explore this conformational space by rotating these bonds and puckering the ring to identify all possible low-energy structures, known as conformational isomers or conformers. The energy of each conformer is calculated, allowing for the identification of the global minimum—the single most stable conformation—as well as other local energy minima that may be accessible at room temperature.
While conformational analysis identifies stable, static structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of the molecule. nih.gov MD simulations model the movements of atoms and bonds over time by applying the principles of classical mechanics. acs.org These simulations can reveal how the molecule behaves in a more realistic, dynamic context.
For this compound, an MD simulation would show the cyclopentane ring undergoing rapid "pseudorotation," a process where the pucker of the ring moves around the ring, causing the atoms to fluctuate between envelope and twist conformations. acs.org The simulation would also capture the rotation of the exocyclic aminomethyl group and the vibrations of the methylidene group. nih.gov Such simulations are invaluable for understanding the molecule's flexibility, which is a key determinant of how it might interact with other molecules, such as a biological receptor. rsc.orgrsc.org
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. mdpi.comnih.gov By modeling the transformation from reactants to products, researchers can gain a deep understanding of the reaction's feasibility, selectivity, and kinetics.
To study a hypothetical reaction involving this compound—for instance, an addition reaction at the methylidene double bond or a nucleophilic substitution at the amine group—computational methods would be used to map out the potential energy surface of the reaction. rsc.org This involves identifying and characterizing all stationary points along the reaction coordinate, including reactants, products, and any intermediates. acs.org
A crucial part of this process is locating the transition state, which is the highest energy point on the reaction pathway between reactants and products. The structure of the transition state provides critical information about the geometry of the reacting species at the moment of bond-making and bond-breaking. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This value is essential for predicting the reaction rate. Computational studies can thus be used to compare different possible reaction mechanisms and predict which pathway is most likely to occur. acs.orgresearchgate.net
Potential Energy Surface Mapping for Key Reactions
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. numberanalytics.com Mapping the PES for key reactions involving this compound can reveal detailed mechanistic pathways, transition states, and reaction intermediates. numberanalytics.comchemrxiv.org Such studies are typically performed using methods like Density Functional Theory (DFT) or post-Hartree-Fock methods. numberanalytics.comunimi.it
For instance, the amine group and the exocyclic double bond are the most reactive sites in this compound. A potential reaction to investigate would be the intramolecular cyclization initiated by the addition of the amine to the double bond. A computational study would map the energy landscape of this reaction, identifying the transition state and determining the activation energy. This provides a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical Calculated Energies for a Reaction Pathway
| Species | Method | Relative Energy (kcal/mol) |
| Reactant | DFT/B3LYP | 0.0 |
| Transition State | DFT/B3LYP | +25.3 |
| Product | DFT/B3LYP | -12.7 |
This table illustrates the kind of data generated from a PES mapping study. The values are hypothetical.
Prediction of Reactivity and Selectivity
Computational models can predict the reactivity and selectivity of this compound. By calculating molecular orbitals and electrostatic potential maps, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting reactivity. For this compound, the HOMO is likely localized on the nitrogen atom of the amine group and the π-system of the double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate sites susceptible to nucleophilic attack.
Furthermore, calculated atomic charges can provide a more quantitative picture of the charge distribution and help in predicting regioselectivity in reactions. For example, in an electrophilic addition to the double bond, the initial attack would be predicted to occur at the carbon atom that leads to a more stable carbocation intermediate.
Ligand-Binding and Molecular Docking Simulations
While not a pharmacological agent, the amine functionality in this compound makes it a potential precursor for a ligand in coordination chemistry. rsc.org Molecular docking simulations can be employed to predict how a ligand derived from this compound might bind to a metal center or within the active site of a metalloenzyme. nih.govnih.gov
These simulations would involve computationally placing the ligand into a binding site and evaluating the non-covalent interactions, such as hydrogen bonds and van der Waals forces, to predict the preferred binding mode and affinity. nih.govnih.gov This in silico screening can accelerate the discovery of new catalysts or functional materials by prioritizing ligands with favorable binding characteristics before their synthesis. rsc.org
Table 2: Hypothetical Docking Results for a Derived Ligand
| Metal Center | Predicted Binding Energy (kcal/mol) | Key Interactions |
| Palladium(II) | -8.2 | N-Pd coordination, H-bonding |
| Rhodium(I) | -7.5 | N-Rh coordination |
| Copper(II) | -6.9 | N-Cu coordination, steric clash |
This table provides an example of the output from molecular docking simulations. The values and interactions are hypothetical.
In Silico Prediction of Spectroscopic Properties
Computational methods are highly effective at predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like Gauge-Including Atomic Orbitals (GIAO). These calculations provide a predicted spectrum that can be compared with experimental data to confirm the structure of this compound.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the N-H stretches of the amine group and the C=C stretch of the methylidene group.
Table 3: Hypothetical Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value |
| ¹³C NMR | C=CH₂ | 148.5 ppm |
| ¹³C NMR | C H₂-NH₂ | 45.2 ppm |
| ¹H NMR | C=CH ₂ | 4.8 ppm |
| ¹H NMR | CH₂-NH ₂ | 1.5 ppm (broad) |
| IR | N-H Stretch | 3350, 3280 cm⁻¹ |
| IR | C=C Stretch | 1655 cm⁻¹ |
This table shows examples of predicted spectroscopic data. The values are for illustrative purposes and are not experimental data.
Based on a comprehensive search of available scientific literature, there is currently no specific information or published research available for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its applications in advanced synthesis and materials science as outlined in the user's request.
The provided outline requires in-depth, scientifically accurate information and detailed research findings for the following sections:
Applications of 1 3 Methylidenecyclopentyl Methanamine in Advanced Synthesis and Materials Science
Role in Polymer Chemistry and Functional Materials Research
Without any specific data, reaction schemes, or mentions of "1-(3-methylidenecyclopentyl)methanamine" in the context of these applications, any attempt to generate content for this article would be speculative and would not meet the required standards of scientific accuracy and reliance on documented research.
Therefore, the requested article cannot be generated at this time due to the absence of relevant scientific information for the specified compound.
Monomer for Specialty Polymers with Tailored Properties
There is currently no available research in the public domain that describes the use of this compound as a monomer in polymerization reactions. The presence of a primary amine and a methylidene group suggests theoretical potential for its incorporation into polymer chains, possibly through addition or condensation polymerization. However, without experimental data, any discussion on the properties of such polymers would be purely speculative.
Surface Functionalization Applications in Materials Science
Similarly, the application of this compound for surface functionalization is not documented in accessible scientific literature. The amine group could potentially serve as an anchor for grafting the molecule onto various substrates, thereby modifying their surface properties. Nevertheless, no studies have been found that demonstrate or investigate this potential application.
Supramolecular Chemistry and Non-Covalent Interactions
Self-Assembly Studies of Derivatives
The field of supramolecular chemistry relies on non-covalent interactions to form organized structures. While the structure of this compound could be modified to create derivatives capable of self-assembly, there are no published reports on such studies.
Host-Guest Chemistry Investigations
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion. The molecular framework of this compound does not inherently suggest a strong propensity for acting as a host molecule without significant modification. Unsurprisingly, no investigations into its use in host-guest chemistry have been found in the available literature.
Future Research Directions and Emerging Paradigms for 1 3 Methylidenecyclopentyl Methanamine
Exploration of Photochemical and Electrochemical Reactivity
The unsaturated nature of 1-(3-methylidenecyclopentyl)methanamine makes it a prime candidate for photochemical and electrochemical studies. wikipedia.org The photooxidation of unsaturated organic compounds often proceeds through the formation of reactive intermediates like hydroxy peroxy radicals. nih.gov Future investigations could focus on irradiating the compound under different conditions to trigger intramolecular cyclizations, cycloadditions, or rearrangements, potentially leading to novel bicyclic or spirocyclic amine derivatives. The quantum yields of reactive species like triplet dissolved organic matter and singlet oxygen can be influenced by molecular weight and structure, suggesting that the photochemical behavior of this specific amine could be finely tuned. nih.gov
Electrochemical methods offer a green and efficient alternative for amine synthesis and modification. acs.org Recent advancements in the electrochemical reduction of various nitrogen-containing functional groups to form primary amines highlight the potential for developing novel synthetic routes. acs.orgnih.gov Research could be directed towards the electrochemical oxidation or reduction of this compound to understand its redox properties and generate reactive intermediates, such as α-amino radicals, which can then be used in coupling reactions. researchgate.net A plausible research direction would be to study its behavior under constant current electrolysis to see if the N-N bond cleavage, a method used for other amines, could be adapted for functionalization. researchgate.net
Table 1: Hypothetical Photochemical and Electrochemical Reactions and Potential Products
| Reaction Type | Conditions | Potential Product Class | Research Goal |
|---|---|---|---|
| Photochemical | UV (254 nm), Acetone (B3395972) Sensitizer | Bicyclic Azetidines | Intramolecular [2+2] cycloaddition |
| Photochemical | Visible Light, Rose Bengal, O₂ | Hydroperoxides, Endoperoxides | Photooxidation of the exocyclic double bond |
| Electrochemical | Anodic Oxidation (Carbon Electrode) | Dimerized or Polymerized Species | Oxidative coupling via the amine or olefin |
| Electrochemical | Cathodic Reduction (Lead Cathode) | 1-(3-methylcyclopentyl)methanamine | Selective hydrogenation of the double bond |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis is a major trend in modern chemistry, offering improved safety, scalability, and efficiency. rsc.org The synthesis of primary amines has been successfully adapted to flow conditions, often demonstrating higher selectivity and yield compared to traditional methods. acs.orgresearchgate.netthieme-connect.com Future work on this compound could involve developing a continuous flow process for its synthesis or its use as a building block. For instance, its reductive amination from a corresponding ketone could be optimized in a flow reactor, or it could be functionalized in-line to create libraries of derivatives. researchgate.net
Automated synthesis platforms, which use robotic systems and pre-packaged reagent cartridges, are revolutionizing medicinal chemistry and materials science. sigmaaldrich.com Integrating this compound into such a platform would enable rapid and efficient exploration of its chemical space. synplechem.com By using cartridges for reactions like amide formation, Suzuki coupling, or Boc-protection, a diverse library of derivatives could be generated with minimal manual intervention. sigmaaldrich.comsynplechem.com This approach would be particularly valuable for creating analogues for screening purposes, leveraging the compound's unique three-dimensional structure. acs.org The synthesis of complex cyclic peptides has already been automated, demonstrating the feasibility of applying these techniques to intricate structures. biotage.com
Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for N-Acetylation
| Parameter | Batch Synthesis | Hypothetical Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Reaction Time | 4-6 hours | 10 minutes (residence time) | Drastic reduction in time |
| Temperature | Room Temperature | 80 °C | Enhanced reaction rates |
| Workup | Liquid-liquid extraction, chromatography | In-line liquid-liquid extraction | Simplified purification |
| Scalability | Limited by flask size | Easily scaled by running longer | Seamless transition to larger scale |
Development of Predictive Models for Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the behavior of molecules, saving significant time and resources in the lab. Density Functional Theory (DFT) can be used to calculate molecular properties and define reactivity indices, while Quantitative Structure-Activity Relationship (QSAR) models can correlate these properties with experimental outcomes. nih.govchemrxiv.org
For this compound, DFT calculations could predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers for potential reaction pathways. acs.orgacs.org This would be invaluable for guiding the exploration of its photochemical and electrochemical reactivity. For example, DFT could help predict whether a reaction is likely to occur at the amine, the double bond, or an allylic position. nih.govresearchgate.net QSAR models could be developed by synthesizing a small library of derivatives, measuring a specific property (e.g., reaction rate), and then building a mathematical model that relates the observed property to calculated molecular descriptors. acs.orgnih.gov This model could then be used to predict the properties of virtual, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. acs.org
Table 3: Key DFT/QSAR Descriptors and Their Potential Application
| Descriptor | Computational Method | Predicted Property | Application for This Compound |
|---|---|---|---|
| HOMO/LUMO Energies | DFT | Electron-donating/accepting ability | Predicts susceptibility to oxidation/reduction |
| Fukui Functions | DFT | Local reactivity, sites for nucleophilic/electrophilic attack | Identifies if the N atom or C=C bond is more reactive |
| Bond Dissociation Energy | DFT | Likelihood of specific bond cleavage | Predicts pathways in photochemical fragmentation |
| Molecular Electrostatic Potential | DFT | Charge distribution | Guides understanding of non-covalent interactions |
| Topological Descriptors | QSAR | Correlation with bulk properties | Predicts physical properties like boiling point or solubility |
Bio-Inspired Synthetic Routes and Biomimetic Transformations
Nature often accomplishes complex chemical transformations under mild conditions using enzymes as catalysts. Biomimetic synthesis seeks to replicate these processes in the lab. wikipedia.org The primary amine group of this compound is a key functional group found in many biological molecules, including amino acids. acs.org
Future research could explore bio-inspired strategies for the synthesis and functionalization of this compound. For example, transaminases could potentially be engineered to synthesize the chiral versions of the amine from a ketone precursor. Inspired by enzymatic processes, a synthetic quinone co-factor could be used to mediate the construction of more complex amines from this starting material. chemrxiv.org Another avenue is the use of photocatalytic systems that mimic natural processes to achieve transformations like dehydroamination, converting the amine into an olefin. acs.orgresearchgate.net The formation of imines from amines and aldehydes is a fundamental reversible reaction in biology that could be exploited to create dynamic systems or for chemoselective modifications. nih.govacs.org There is also potential in using renewable resources, such as chitin, as a starting point for producing various cyclic amines through catalytic processes, a strategy that could be adapted for this specific compound. nih.gov
Investigation of Solid-State Reactivity and Properties
The study of reactions in the solid state is a growing field, often revealing reactivity and selectivity that differ from solution-phase chemistry. researchgate.netrsc.org The ability of the primary amine in this compound to form salts with carboxylic acids makes it an excellent candidate for crystal engineering. acs.orgmdpi.com By co-crystallizing the amine with various achiral and chiral acids, it may be possible to create new crystalline materials with unique packing arrangements and hydrogen-bonding networks. acs.orgacs.org
These solid-state forms could then be studied for their reactivity. For example, upon heating or irradiation with UV light, the constrained environment of the crystal lattice could direct reactions in a highly stereoselective manner, a phenomenon known as topochemical control. Research could investigate solid-gas reactions, for instance by exposing crystals of the amine salt to reactive gases like ammonia (B1221849) or carbon dioxide, which can induce structural transformations. rsc.orgrsc.org Understanding how the crystal packing influences the reaction mechanism could lead to the development of solvent-free, highly efficient synthetic methods. nih.gov
Table 4: Potential Solid-State Investigations
| Investigation Area | Co-former/Stimulus | Technique | Goal |
|---|---|---|---|
| Co-crystallization | Fumaric Acid, Benzoic Acid | Single Crystal X-ray Diffraction | Engineer specific hydrogen-bonding motifs |
| Salt Formation | Carbon Dioxide (CO₂) | In-situ Crystallography | Form novel ammonium (B1175870) carbamate (B1207046) salts rsc.org |
| Photodimerization | UV Irradiation | Powder X-ray Diffraction | Induce [2+2] cycloaddition of the olefin in the solid state |
| Thermal Analysis | Heat (DSC/TGA) | Differential Scanning Calorimetry | Study phase transitions and thermal decomposition pathways |
Q & A
Q. Basic Research Focus
- Accelerated Stability Testing :
- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .
How can computational models predict the compound’s bioavailability and binding affinity?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate interactions with lipid bilayers, predicting membrane permeability .
- Docking Studies : Employ AutoDock Vina to model binding to hypothetical targets (e.g., GPCRs or enzymes). Validate with experimental IC₅₀ values from radioligand assays .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism, guiding lead optimization .
What analytical techniques are critical for confirming purity and structural integrity?
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to detect impurities ≥0.1% .
- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., C: 75.6%, H: 9.8%, N: 8.2%) to confirm stoichiometry .
- X-ray Crystallography : Resolve the methylidenecyclopentyl conformation, critical for structure-activity relationship (SAR) studies .
How can researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. no activity)?
Q. Advanced Research Focus
- Strain-Specific Testing : Re-evaluate activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI protocols .
- Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm inhibition, which may explain contradictory MIC values .
- Metabolomic Profiling : LC-MS/MS can identify metabolite interference (e.g., serum proteins in cell-based assays) that mask activity .
What safety protocols are essential for handling this compound in the lab?
Q. Basic Research Focus
- PPE : Use nitrile gloves and ANSI-approved goggles to prevent dermal/ocular exposure. Avoid latex due to permeability .
- Ventilation : Conduct reactions in a fume hood; monitor airborne concentrations with OSHA-compliant sensors (PEL <10 ppm) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .
How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?
Q. Advanced Research Focus
- Synthesis of Labeled Analogs : Introduce ¹³C at the cyclopentyl ring via labeled cyclopentanone precursors. Confirm incorporation via ¹³C-NMR .
- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to map distribution (e.g., blood-brain barrier penetration) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
